molecular formula C23H19N5O B11383575 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11383575
M. Wt: 381.4 g/mol
InChI Key: PQTFQPQQRCMIJN-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring, a phenylamino group, and a dihydropyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Formation of the Dihydropyrrolone Ring: This step might involve the reaction of an appropriate amine with a diketone or an equivalent compound under acidic or basic conditions.

    Coupling Reactions: The phenylamino group can be introduced through coupling reactions such as Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups or the benzodiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for diseases such as cancer or infections.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Application in the development of analytical methods for detecting related compounds.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The benzodiazole ring might play a crucial role in binding to the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Phenylamino Derivatives: Compounds with phenylamino groups.

    Dihydropyrrolone Derivatives: Compounds with dihydropyrrolone structures.

Uniqueness

The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

1-(4-anilinophenyl)-4-(1H-benzimidazol-2-yl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C23H19N5O/c24-22-21(23-26-18-8-4-5-9-19(18)27-23)20(29)14-28(22)17-12-10-16(11-13-17)25-15-6-2-1-3-7-15/h1-13,24-25,29H,14H2,(H,26,27)

InChI Key

PQTFQPQQRCMIJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)NC3=CC=CC=C3)C4=NC5=CC=CC=C5N4)O

Origin of Product

United States

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